Mal-PEG5-CH2COOH

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

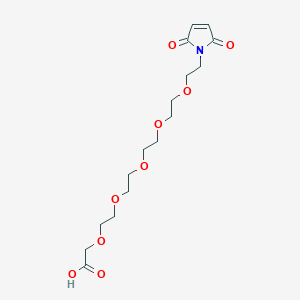

2-[2-[2-[2-[2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25NO9/c18-14-1-2-15(19)17(14)3-4-22-5-6-23-7-8-24-9-10-25-11-12-26-13-16(20)21/h1-2H,3-13H2,(H,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONUOPHJDTQFOEJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)N(C1=O)CCOCCOCCOCCOCCOCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25NO9 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.37 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

what is the structure of Mal-PEG5-CH2COOH

An In-depth Technical Guide to the Structure, Properties, and Applications of Mal-PEG5-CH2COOH

Introduction

In the landscape of modern biopharmaceutical development, the precise and stable linkage of molecules is paramount. Heterobifunctional crosslinkers are the molecular architects that enable the construction of complex therapeutic and diagnostic agents. Among these, This compound has emerged as a particularly valuable tool for researchers and drug developers. This molecule is a discrete polyethylene glycol (dPEG®) linker, meticulously designed with three distinct functional components: a thiol-reactive maleimide group, a hydrophilic pentaethylene glycol (PEG5) spacer, and an amine-reactive carboxylic acid (often presented as its acetic acid derivative, -CH2COOH) terminus.

This guide provides a comprehensive technical overview of the molecular structure, core reactivity, and field-proven applications of this compound. It is intended to serve as a foundational resource for scientists engaged in bioconjugation, targeted drug delivery, protein modification, and the development of advanced diagnostics. By understanding the causality behind its design and function, researchers can fully leverage its potential to build more effective and stable bioconjugates.

Part 1: Molecular Architecture and Physicochemical Properties

The efficacy of this compound as a crosslinker is a direct result of its tripartite structure, where each component serves a distinct and critical purpose.

Detailed Structural Elucidation

The molecule is comprised of a maleimide headgroup, a flexible PEG5 chain, and a carboxylic acid tail. This linear, heterobifunctional design allows for the sequential and specific conjugation of two different molecules.[1][2]

-

The Maleimide Group : This five-membered heterocyclic ring contains a reactive carbon-carbon double bond. It serves as a highly specific "warhead" for reacting with sulfhydryl (thiol, -SH) groups, which are most commonly found in the cysteine residues of proteins and peptides.[3] This reaction proceeds via a Michael addition mechanism under mild, physiological conditions.[3][4]

-

The PEG5 Linker : The central component is a chain of five repeating ethylene oxide units. Polyethylene glycol is renowned in the biomedical field for its excellent biocompatibility, non-immunogenicity, and high water solubility.[5][6][7] This flexible spacer not only enhances the aqueous solubility of the entire conjugate but also prevents steric hindrance between the conjugated molecules and can improve the pharmacokinetic profile of therapeutic proteins by increasing their hydrodynamic volume.[5][8]

-

The Carboxylic Acid Terminus : The -CH2COOH group provides the second site for conjugation. This acid functionality is not inherently reactive but can be readily activated to form a stable amide bond with primary amines (-NH2), such as those on the side chains of lysine residues in proteins or on small molecule drugs.[9][10][11]

Caption: Chemical Structure of this compound.

Physicochemical Properties

A clear understanding of the molecule's physical and chemical properties is essential for its proper handling, storage, and use in experimental protocols.

| Property | Value | Source(s) |

| Chemical Name | 1-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-3-oxo-7,10,13,16,19-pentaoxa-4-azahenicosan-21-oic acid | [11] |

| Synonyms | Maleimide-PEG5-Acid; Mal-PEG5-COOH | [1][11] |

| Molecular Formula | C17H27NO9 | [11] |

| Molecular Weight | 389.4 g/mol | [11] |

| CAS Number | 1286755-26-7 | [11][12] |

| Appearance | White to off-white solid or viscous liquid | [13] |

| Solubility | Soluble in water, aqueous buffers, DMSO, DMF, Chloroform, Methylene Chloride (DCM) | [14] |

| Storage | Store at -20°C or lower, desiccated. Avoid repeated freeze-thaw cycles. Protect from light. | [1][13] |

Part 2: Core Reactivity and Mechanism of Action

The heterobifunctional nature of this compound allows for a two-stage conjugation strategy, providing control over the construction of complex biomolecules.

Thiol-Maleimide Conjugation (Michael Addition)

The reaction between a maleimide and a thiol is a cornerstone of bioconjugation due to its high selectivity and efficiency under physiological conditions.[3]

Mechanism: The reaction is a Michael addition, where the nucleophilic sulfur atom of a thiol group attacks one of the activated carbons of the maleimide double bond. This forms a stable, covalent thioether linkage.[3][15]

Causality of Reaction Conditions: The selectivity of this reaction is highly pH-dependent. The optimal pH range is 6.5 to 7.5 .[13][16] In this range, the thiol group (-SH) is sufficiently deprotonated to its reactive thiolate form (-S⁻), while primary amines (like lysine side chains) remain largely protonated (-NH3⁺) and thus non-nucleophilic. At pH values above 7.5, the reactivity of amines towards the maleimide group increases, which can lead to undesirable side reactions and a loss of specificity.[16] While the resulting thiosuccinimide linkage is generally stable, it can be susceptible to a retro-Michael reaction, especially if an adjacent amine group can catalyze hydrolysis of the ring, a factor to consider in the design of highly stable conjugates for in-vivo applications.[4][15][17]

Caption: Thiol-Maleimide Michael Addition Reaction.

Carboxylic Acid-Amine Conjugation (Amide Bond Formation)

The carboxylic acid terminus requires chemical activation to react with primary amines. The most common and reliable method utilizes carbodiimide chemistry, typically with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC).

Mechanism: This is a two-step process:

-

Activation: EDC reacts with the carboxylic acid group of this compound to form a highly reactive but unstable O-acylisourea intermediate. To improve efficiency and stability, N-hydroxysuccinimide (NHS) or its water-soluble analog (sulfo-NHS) is added. The NHS rapidly reacts with the intermediate to form a more stable NHS ester.[18]

-

Conjugation: This semi-stable NHS ester readily reacts with a primary amine (-NH2) on the target molecule, displacing the NHS group to form a highly stable amide bond.[18]

This two-step approach is crucial because it converts a relatively unreactive group into a highly efficient amine-reactive linker, allowing for controlled conjugation.

Sources

- 1. Mal-PEG-COOH, Mal-PEG-AA - Biopharma PEG [biochempeg.com]

- 2. MAL-PEG-COOH - NSP-Functional Polymers & Copolymers [nanosoftpolymers.com]

- 3. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. purepeg.com [purepeg.com]

- 7. creativepegworks.com [creativepegworks.com]

- 8. What are PEG Linkers? - Creative Biolabs [creative-biolabs.com]

- 9. medkoo.com [medkoo.com]

- 10. m-PEG5-CH2COOH, 16024-66-1 | BroadPharm [broadpharm.com]

- 11. Mal-PEG5-acid, 1286755-26-7 | BroadPharm [broadpharm.com]

- 12. This compound | 1286755-05-2 [chemicalbook.com]

- 13. Maleimide PEG Acid, MAL-PEG-COOH [nanocs.net]

- 14. creativepegworks.com [creativepegworks.com]

- 15. Bioconjugation with Maleimides: A Useful Tool for Chemical Biology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. vectorlabs.com [vectorlabs.com]

- 17. creativepegworks.com [creativepegworks.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

Introduction: The Molecular Swiss Army Knife of Bioconjugation

An In-Depth Technical Guide on the Core Mechanism of Action of Mal-PEG5-CH2COOH

In the landscape of modern drug development and diagnostics, the precise, stable, and functional linkage of disparate molecules—such as antibodies to cytotoxic drugs, or imaging agents to targeting proteins—is paramount. Heterobifunctional linkers are the linchpins of these complex constructs. Among them, Maleimide-PEG5-Carboxylic Acid (this compound) stands out as a particularly versatile and powerful tool.

This technical guide, written from the perspective of a Senior Application Scientist, deconstructs the this compound linker into its three core functional components. We will explore the distinct mechanism of action of each part, delve into the causality behind established protocols, and provide the field-proven insights necessary to leverage this linker to its full potential. This is not merely a set of instructions, but a foundational guide to understanding why specific experimental choices lead to successful, reproducible, and stable bioconjugates.

Part 1: The Maleimide Terminus — Precision Engineering for Thiol-Specific Conjugation

The maleimide group is an electrophilic compound renowned for its high reactivity and selectivity towards sulfhydryl (thiol) groups, particularly the side chains of cysteine residues in proteins, at a specific pH range.[1][2] This specificity is the cornerstone of its utility, allowing for site-directed modification of biomolecules.

Mechanism of Action: The Michael Addition

The core reaction is a Michael addition, where the nucleophilic thiol group attacks one of the carbon atoms of the maleimide's electron-deficient double bond.[3] This forms a stable, covalent thioether bond, securely linking the PEG chain to the target molecule.[4] The reaction is highly efficient under mild, aqueous conditions, making it ideal for use with sensitive biological molecules.[5]

Causality in Protocol Design: Achieving Specificity and Stability

A successful maleimide conjugation protocol is a system of controlled variables designed to favor the desired reaction while minimizing side reactions.

-

pH Control (6.5-7.5): This is the most critical parameter. At this pH, the thiol group (-SH) is sufficiently deprotonated to its reactive thiolate form (-S⁻), while primary amines (like lysine residues) remain largely protonated and thus non-nucleophilic.[6] This ensures the reaction is highly chemoselective for thiols.[6] Above pH 7.5, the maleimide ring becomes increasingly susceptible to hydrolysis, opening to form a non-reactive maleamic acid, and competitive reaction with amines begins to occur.[5][7]

-

Reduction of Disulfides: Cysteine residues in proteins often exist as oxidized disulfide bridges, which are unreactive with maleimides.[1][2] Therefore, a pre-conjugation reduction step is essential. Tris(2-carboxyethyl)phosphine (TCEP) is often the preferred reducing agent as it is efficient, odorless, and does not contain thiols itself, unlike Dithiothreitol (DTT), which would compete in the subsequent maleimide reaction.

-

Exclusion of Oxygen: Thiols are susceptible to re-oxidation into disulfide bonds, especially in the presence of oxygen.[2] Degassing buffers by sonication, vacuum, or sparging with an inert gas like argon or nitrogen is a critical step to maintain a reactive population of free thiols.[1][8]

Experimental Protocol: Conjugation of this compound to a Protein

-

Protein Preparation: Dissolve the thiol-containing protein (e.g., an antibody fragment) in a degassed conjugation buffer (e.g., PBS, 100 mM HEPES) at a pH of 7.0-7.5 to a concentration of 1-10 mg/mL.[2]

-

Disulfide Reduction: Add a 10-100 fold molar excess of TCEP to the protein solution.[9] Flush the vial with inert gas (argon or nitrogen), cap, and incubate at room temperature for 20-60 minutes.[1]

-

Linker Preparation: Immediately before use, dissolve this compound in an anhydrous solvent like DMSO or DMF to create a 10 mM stock solution.[9]

-

Conjugation Reaction: Add the this compound stock solution to the reduced protein solution to achieve a 10-20 fold molar excess of the linker.[8][9] The exact ratio should be optimized for each specific protein.

-

Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.[8][9]

-

Purification: Remove excess, unreacted linker and byproducts using gel filtration (desalting column), dialysis, or HPLC to obtain the purified conjugate.[1][4]

Understanding Conjugate Stability and Potential Side Reactions

While the thioether bond is generally stable, its succinimide ring can be a point of vulnerability.

| Side Reaction | Description | Influencing Factors | Mitigation Strategy |

| Retro-Michael Reaction | The reversal of the Michael addition, leading to cleavage of the linker. This is exacerbated by exchange with other thiols (e.g., glutathione in vivo).[10][11] | Presence of other thiols, physiological conditions. | Hydrolysis of the succinimide ring (see below) can stabilize the conjugate.[11][12] |

| Maleimide Hydrolysis | The maleimide ring is opened by hydroxide ions to form a non-reactive maleamic acid derivative.[13][14][15] | pH > 7.5, elevated temperatures.[7] | Maintain reaction pH between 6.5 and 7.5. Prepare maleimide solutions fresh. |

| Thiazine Rearrangement | When conjugating to an N-terminal cysteine, the adjacent amine can attack the succinimide ring, causing a rearrangement to a thiazine structure.[3][10][16] | Basic pH promotes the rearrangement.[3][16] | Perform conjugation at a lower pH (e.g., 6.5) to keep the N-terminal amine protonated. |

Part 2: The PEG5 Spacer — A Master Regulator of Physicochemical Properties

The discrete five-unit polyethylene glycol (PEG) chain is not merely a spacer; it is a functional component that profoundly alters the properties of the molecule it modifies.[17][18] This process, known as PEGylation, is a cornerstone of modern drug delivery.[19]

Mechanism of Action: Hydrodynamic Shielding and Solubilization

The PEG chain is highly hydrophilic and flexible, effectively creating a "hydrodynamic shell" around the conjugated molecule.[18][20] This has several critical consequences:

-

Improved Solubility: The hydrophilic nature of PEG enhances the solubility of hydrophobic drugs or proteins in aqueous solutions.[20][21]

-

Reduced Immunogenicity: The PEG shell can mask immunogenic epitopes on a protein's surface, reducing the likelihood of an immune response.[19][22]

-

Enhanced Stability: The shell provides steric hindrance, protecting the conjugated molecule from proteolytic degradation by enzymes.[][24]

-

Improved Pharmacokinetics (PK): By increasing the overall hydrodynamic size of the conjugate, PEGylation reduces renal clearance, leading to a longer circulation half-life in the body.[19][22][] This allows for less frequent dosing.

Data Presentation: The Impact of PEGylation on Pharmacokinetics

The following table summarizes the typical qualitative and quantitative effects of PEGylation on key pharmacokinetic parameters.

| Parameter | Effect of PEGylation | Typical Quantitative Change | Rationale |

| Circulation Half-life (t½) | Increase | 2- to 100-fold increase | Reduced renal clearance due to increased hydrodynamic size.[19][] |

| Immunogenicity | Decrease | Variable | Steric masking of antigenic epitopes on the protein surface.[22] |

| Solubility | Increase | Variable | The hydrophilic PEG chain improves solubility in aqueous media.[21][25] |

| Proteolytic Degradation | Decrease | Variable | Steric hindrance prevents enzymes from accessing cleavage sites.[24] |

| Renal Clearance | Decrease | Significant Decrease | The increased size of the conjugate prevents it from being easily filtered by the kidneys.[22] |

Part 3: The Carboxylic Acid Terminus — Versatile Coupling via Amine Chemistry

The terminal carboxylic acid (-COOH) provides the second reactive handle of the linker. While less reactive on its own, it can be readily "activated" to form a stable amide bond with primary amines, which are abundant on biomolecules (e.g., the side chains of lysine residues and the N-terminus of proteins).[26][27]

Mechanism of Action: Two-Step Carbodiimide Activation

The most common and robust method for activating the carboxylic acid is using a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) , in conjunction with N-hydroxysuccinimide (NHS) .[28][29]

-

Activation: EDC reacts with the carboxylic acid to form a highly reactive but unstable O-acylisourea intermediate.[28] This intermediate is prone to hydrolysis, which would regenerate the carboxylic acid and lower the reaction efficiency.

-

Stabilization: NHS is added to immediately react with the O-acylisourea intermediate, forming a more stable, semi-stable NHS ester.[28][30] This NHS ester is significantly less susceptible to hydrolysis than the O-acylisourea intermediate but is highly reactive towards primary amines.

-

Coupling: The primary amine attacks the carbonyl carbon of the NHS ester, forming a stable amide bond and releasing NHS as a byproduct.[29]

Experimental Protocol: EDC/NHS Activation and Amine Coupling

This protocol assumes the this compound has already been conjugated to a biomolecule ("Molecule A") via its maleimide group.

-

Reagent Preparation: Prepare fresh stock solutions. Dissolve the Mal-PEG5-MoleculeA conjugate in an appropriate buffer (e.g., MES or PBS, pH 6.0 for activation). Dissolve EDC and NHS in the same buffer or anhydrous DMSO.

-

Activation of Carboxylic Acid: Add a 2-10 fold molar excess of EDC and a 2-5 fold molar excess of NHS relative to the Mal-PEG5-MoleculeA conjugate.[31]

-

Activation Incubation: Allow the activation reaction to proceed for 15-30 minutes at room temperature.

-

Coupling Reaction: Add the amine-containing "Molecule B" to the activated conjugate solution. Adjust the pH of the reaction mixture to 7.2-8.5 to facilitate the nucleophilic attack by the primary amine.[29]

-

Coupling Incubation: Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C.

-

Quenching (Optional but Recommended): Add a quenching reagent like Tris or hydroxylamine to a final concentration of 10-50 mM to consume any unreacted NHS esters.[31]

-

Purification: Purify the final conjugate (Molecule A-PEG5-Molecule B) using an appropriate method such as size exclusion chromatography or ion-exchange chromatography to remove byproducts and unreacted components.

Part 4: Integrated Workflow — A Sequential, Orthogonal Conjugation Strategy

The true power of this compound lies in its heterobifunctional nature, which allows for controlled, sequential conjugations. The disparate reactivity and optimal pH conditions for the maleimide and carboxylic acid groups enable an orthogonal strategy, ensuring that the correct ends of the linker react with their intended targets.

Conclusion

This compound is more than a simple linker; it is a sophisticated chemical tool that offers researchers precise control over the assembly of complex biomolecular architectures. Its mechanism of action is a trilogy of distinct but complementary chemical principles: the highly selective Michael addition for thiol conjugation, the pharmacokinetic and physicochemical modulation by the PEG spacer, and the robust, activatable chemistry of the carboxylic acid for amine coupling. A thorough understanding of the causality behind the reaction conditions—particularly the critical role of pH in dictating reactivity and stability—is the key to transforming this molecule from a catalog reagent into a reliable enabler of next-generation therapeutics and diagnostics.

References

- Vertex AI Search. Protocol: Maleimide labeling of proteins and other thiolated biomolecules.

- PubMed. Improving the stability of thiol-maleimide bioconjugates via the formation of a thiazine structure.

- Bioconjugate Chemistry. Long-Term Stabilization of Maleimide–Thiol Conjugates.

- PubMed. Kinetics and mechanism of the alkaline hydrolysis of maleimide.

- PurePEG. Top 5 Applications of PEGylated Linkers in Bioconjugation.

- Tocris Bioscience. Conjugation Protocol for Thiol Reactive (Maleimide) Dyes.

- Precise PEG. How to Choose Proper PEG Linkers for Bioconjugation: Hints and Best Practices.

- PubMed. Long-term stabilization of maleimide-thiol conjugates.

- AxisPharm. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation.

- Lumiprobe. Maleimide Labeling of Proteins and Other Thiolated Biomolecules.

- ResearchGate. (PDF) Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting.

- BOC Sciences. Pharmacokinetics and Bioanalysis of PEGylated Drugs.

- PubMed. The impact of PEGylation on biological therapies.

- ChemPep. Overview of PEG Linkers.

- Semantic Scholar. Long-term stabilization of maleimide-thiol conjugates.

- Alfa Chemistry. Guidelines for Protein/Antibody Labeling with Maleimide Dyes.

- Creative Biolabs. What are PEG Linkers?.

- PubMed. Pegylation: a novel process for modifying pharmacokinetics.

- Taylor & Francis Online. Pharmacokinetic Consequences of Pegylation.

- Creative PEGWorks. The pharmacology of PEGylation: Balancing PD with PK to generate novel therapeutics.

- Bio-Synthesis. Maleimide labeling of thiolated biomolecules.

- Vector Labs. Maleimide Reaction Chemistry.

- Bachem. The Thiol-Maleimide Reaction: A Guide.

- BenchChem. The Core Principles of m-PEG5-CH2COOH Reactivity: An In-depth Technical Guide.

- BenchChem. Application Notes and Protocols for Amine Coupling Chemistry: A Guide to Carboxylic Acid Activation and NHS Ester Reactions.

- Canadian Science Publishing. The hydrolysis of maleimide in alkaline solution.

- BenchChem. An In-Depth Technical Guide to Carboxylic Acid Reactivity in Bioconjugation.

- National Institutes of Health (NIH). Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement.

- Raines Lab. Catalysis of imido group hydrolysis in a maleimide conjugate.

- Thermo Fisher Scientific. Amine-Reactive Crosslinker Chemistry.

- BroadPharm. Mal-PEG5-acid, 1286755-26-7.

- Creative Biogene. Carboxyl-Based Conjugation.

- ResearchGate. The hydrolysis of maleimide in alkaline solution | Request PDF.

- BenchChem. An In-depth Technical Guide to the Reactivity of the Maleimide Group with Thiols.

- BroadPharm. m-PEG5-CH2COOH, 16024-66-1.

- N-hydroxysuccinimide active ester.

- ACS Publications. Carbodiimide/NHS Derivatization of COOH-Terminated SAMs: Activation or Byproduct Formation? | Langmuir.

- Thermo Fisher Scientific. Bioconjugation and crosslinking technical handbook.

- ResearchGate. Examples of reactions used for conjugation to carboxylic acids. A:....

- Creative Biolabs. Chemical Conjugation.

- BenchChem. The Cornerstone of Bioconjugation: An In-depth Technical Guide to Carboxylic Acid and NHS Ester Functionality.

- National Institutes of Health (NIH). Tunable degradation of maleimide-thiol adducts in reducing environments.

- DSpace. Insights into maleimide-thiol conjugation chemistry.

- CD Bioparticles. mPEG5-CH2COOH.

- Biorbyt. m-PEG5-CH2COOH.

- BenchChem. Application Notes and Protocols for HO-Peg5-CH2cooh in Targeted Drug Delivery.

- Biopharma PEG. Maleimide(Mal) PEG.

- ChemicalBook. This compound | 1286755-05-2.

- CD Bioparticles. MAL-PEG-OH.

Sources

- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 2. lumiprobe.com [lumiprobe.com]

- 3. bachem.com [bachem.com]

- 4. Maleimide labeling of thiolated biomolecules [biosyn.com]

- 5. dspace.library.uu.nl [dspace.library.uu.nl]

- 6. vectorlabs.com [vectorlabs.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. Improving the stability of thiol-maleimide bioconjugates via the formation of a thiazine structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Long-term stabilization of maleimide-thiol conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Kinetics and mechanism of the alkaline hydrolysis of maleimide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. cdnsciencepub.com [cdnsciencepub.com]

- 15. researchgate.net [researchgate.net]

- 16. Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement - PMC [pmc.ncbi.nlm.nih.gov]

- 17. precisepeg.com [precisepeg.com]

- 18. chempep.com [chempep.com]

- 19. The impact of PEGylation on biological therapies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. What are PEG Linkers? - Creative Biolabs [creative-biolabs.com]

- 21. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]

- 22. Pegylation: a novel process for modifying pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. creativepegworks.com [creativepegworks.com]

- 25. purepeg.com [purepeg.com]

- 26. pdf.benchchem.com [pdf.benchchem.com]

- 27. Chemical Conjugation - Creative Biolabs [creative-biolabs.com]

- 28. pdf.benchchem.com [pdf.benchchem.com]

- 29. pdf.benchchem.com [pdf.benchchem.com]

- 30. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]

- 31. pdf.benchchem.com [pdf.benchchem.com]

applications of Mal-PEG5-CH2COOH in bioconjugation

An In-Depth Technical Guide to the Applications of Mal-PEG5-CH2COOH in Bioconjugation

Abstract

This compound is a heterobifunctional linker that has emerged as a pivotal tool in modern bioconjugation, enabling the precise covalent linkage of biomolecules. This guide provides a comprehensive technical overview of its molecular architecture, reaction mechanisms, and core applications, particularly in the development of Antibody-Drug Conjugates (ADCs) and the functionalization of proteins and surfaces. We will dissect the distinct functionalities of the maleimide and carboxylic acid groups, elucidate the critical role of the discrete five-unit polyethylene glycol (PEG) spacer, and provide field-proven, step-by-step protocols for its practical implementation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile linker to build well-defined, stable, and effective bioconjugates.

The Molecular Architecture: A Trifecta of Functionality

The efficacy of this compound stems from its three distinct chemical components, each serving a specific and crucial purpose in the bioconjugation workflow. Understanding the chemistry of each moiety is fundamental to designing successful conjugation strategies.

The Maleimide Moiety: The Thiol-Reactive Handle

The maleimide group is the cornerstone of one of the most widely used strategies for site-selective modification of proteins.[1] It reacts with sulfhydryl (thiol, -SH) groups, most commonly found on the side chains of cysteine residues, via a Michael addition mechanism.[2][3] This reaction is highly efficient and chemoselective within a pH range of 6.5 to 7.5, where the thiol is sufficiently nucleophilic to attack the electron-deficient double bond of the maleimide ring, forming a stable thioether bond.[1][2] At pH 7.0, the reaction with thiols is approximately 1,000 times faster than with amines, ensuring high specificity.[2]

However, a critical consideration is the stability of the resulting thiosuccinimide linkage. Under physiological conditions, this bond is susceptible to a retro-Michael reaction, especially in the presence of other thiols like glutathione or albumin.[4][5] This can lead to premature cleavage of the conjugate and loss of the payload.[4][5] A competing reaction, the hydrolysis of the thiosuccinimide ring, results in a ring-opened, stable succinamic acid derivative that is resistant to this reversal.[4][6][7] Modern strategies often involve intentionally promoting this hydrolysis post-conjugation to "lock" the linkage and ensure long-term in vivo stability.[6][8]

The Carboxylic Acid Terminus: The Amine-Reactive Anchor

The terminal carboxylic acid (-COOH) provides a versatile handle for conjugation to primary amines (-NH₂), which are abundant on biomolecules, particularly on the side chain of lysine residues and at the N-terminus of proteins.[9] This reaction does not proceed spontaneously and requires chemical activation. The most robust and common method involves the use of a carbodiimide, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[10][11]

EDC first reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[12] This intermediate is unstable in aqueous solutions and prone to hydrolysis.[11] The addition of NHS captures this intermediate, converting it into a more stable, amine-reactive NHS ester.[9][10] The NHS ester then efficiently reacts with primary amines between pH 7.2 and 8.5 to form a highly stable and irreversible amide bond, releasing NHS as a byproduct.[9][13]

The PEG5 Spacer: Enhancing Physicochemical Properties

The five-unit, discrete polyethylene glycol (PEG) chain is not merely a spacer but a critical component that imparts significant advantages to the final bioconjugate.[14][15] As a hydrophilic polymer, the PEG linker:

-

Increases Solubility: Many therapeutic payloads, such as cytotoxic drugs used in ADCs, are hydrophobic. The PEG chain enhances the overall aqueous solubility of the conjugate, preventing aggregation and improving formulation.[16][17]

-

Reduces Immunogenicity: The flexible PEG chain forms a protective hydrophilic shield around the conjugated molecule, which can mask it from the host's immune system, reducing the risk of an immune response.[15][17]

-

Improves Pharmacokinetics: The increased hydrodynamic size of the PEGylated molecule reduces its renal clearance, leading to a longer circulation half-life in the bloodstream.[17]

-

Provides Spatial Separation: The linker provides physical distance between the two conjugated molecules, which can be crucial for maintaining the biological activity of both components.

The use of a discrete PEG linker with exactly five units (PEG5) ensures the synthesis of a homogeneous product with a precise and defined molecular weight, which is a significant advantage over polydispersed PEG linkers for therapeutic applications.[14]

Core Application: Two-Step Sequential Bioconjugation

The heterobifunctional nature of this compound is ideally suited for a two-step sequential conjugation strategy. This approach provides maximum control and minimizes the formation of unwanted homodimers or polymers. The general workflow involves first reacting one end of the linker with the first molecule, purifying the intermediate, and then reacting the other end of the linker with the second molecule.

Caption: Sequential conjugation workflow using this compound.

This controlled, stepwise process is fundamental to creating well-defined bioconjugates for applications in targeted therapeutics and advanced diagnostics.

Applications in Drug Development and Research

Antibody-Drug Conjugate (ADC) Development

ADCs are a powerful class of therapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic drug.[2] this compound is an exemplary linker for this application.[18][19] A typical strategy involves:

-

Drug-Linker Synthesis: The carboxylic acid end of the linker is activated with EDC/NHS and reacted with an amine group on the cytotoxic payload.

-

Antibody Modification: The interchain disulfide bonds of the antibody are partially reduced using a mild reducing agent like TCEP, exposing free cysteine thiol groups.[20]

-

Conjugation: The maleimide group of the drug-linker intermediate is then reacted with the free thiols on the antibody to form the final ADC.[20]

The PEG5 spacer in this context is crucial for improving the solubility and stability of the ADC, which often carries a hydrophobic drug.[]

Surface and Nanoparticle Functionalization

The linker can be used to immobilize proteins, peptides, or other biomolecules onto surfaces for applications in biosensors, diagnostic assays, and drug delivery systems.[16][22] For instance, an amine-functionalized surface (e.g., a nanoparticle or microplate) can be reacted with the NHS-activated linker. After purification, the now maleimide-functionalized surface can specifically capture any thiol-containing protein or peptide from a solution.

Creation of Complex Bioconjugates

The linker's versatility extends to building more complex molecular architectures, such as linking peptides to proteins, creating fluorescent probes, or developing PEGylated therapeutics.[22][23] The robust and well-defined chemistries allow for precise control over the final product's structure and stoichiometry.

Technical Protocols and Methodologies

The following protocols provide a self-validating framework for the use of this compound. Success requires careful attention to buffer composition, pH, and reagent stoichiometry.

Protocol 1: Activation of this compound and Conjugation to an Amine-Containing Protein

This protocol describes the first step of the sequential conjugation: linking the carboxylic acid terminus to a protein via its lysine residues.

Materials:

-

This compound

-

Protein solution (1-10 mg/mL in an amine-free buffer)

-

Activation/Reaction Buffer: 20 mM sodium phosphate, 150 mM NaCl, pH 7.2-8.0 (e.g., PBS)

-

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

-

Sulfo-NHS (N-hydroxysulfosuccinimide)

-

Quenching Buffer: 1 M Tris-HCl, pH 7.5

-

Desalting column (e.g., Zeba™ Spin Desalting Columns)

Procedure:

-

Reagent Preparation: Immediately before use, prepare a 10-25 mM stock solution of this compound in a water-miscible organic solvent like DMSO. Prepare stock solutions of EDC and Sulfo-NHS in the Reaction Buffer.

-

Protein Preparation: Ensure the protein is in the amine-free Reaction Buffer. Buffers containing primary amines like Tris or glycine must be avoided as they will compete in the reaction.[24]

-

Activation and Conjugation: a. Add a 10- to 50-fold molar excess of the this compound stock solution to the protein solution. The optimal ratio must be determined empirically. b. Add a 5-fold molar excess of EDC and a 2-fold molar excess of Sulfo-NHS relative to the amount of linker added.[25] c. Incubate the reaction for 60 minutes at room temperature or 2 hours at 4°C with gentle mixing.

-

Quenching (Optional but Recommended): To stop the reaction, add the Quenching Buffer to a final concentration of 20-50 mM. Incubate for 15 minutes. This will hydrolyze any remaining NHS esters.

-

Purification: Immediately remove excess, non-reacted linker and byproducts using a desalting column equilibrated with the buffer for the next step (e.g., a thiol-reaction buffer at pH 6.5-7.5).

Caption: Experimental workflow for activating and conjugating this compound to an amine-containing protein.

Protocol 2: Conjugation of Maleimide-Activated Protein to a Thiol-Containing Molecule

This protocol describes the second step: reacting the maleimide-activated protein with a thiol-containing molecule (e.g., a cysteine-containing peptide or a small molecule drug).

Materials:

-

Purified maleimide-activated protein from Protocol 1.

-

Thiol-containing molecule.

-

Conjugation Buffer: 50 mM PBS, 10 mM EDTA, pH 7.0. The buffer should be deoxygenated to prevent thiol oxidation.

-

Desalting column or dialysis equipment for final purification.

Procedure:

-

Molecule Preparation: Dissolve the thiol-containing molecule in the Conjugation Buffer. If the molecule has disulfide bonds, it may need to be reduced first with a reagent like TCEP and purified.

-

Conjugation Reaction: Add the thiol-containing molecule to the maleimide-activated protein solution. A 1.5- to 5-fold molar excess of the thiol molecule over the protein is a common starting point.

-

Incubation: Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing under an inert atmosphere (e.g., nitrogen or argon) to prevent re-oxidation of the thiol.

-

Purification: Remove excess, non-reacted thiol-containing molecule using a desalting column, dialysis, or size-exclusion chromatography (SEC).

-

Characterization: Analyze the final conjugate using methods such as SDS-PAGE (to observe the mass shift), SEC-HPLC (to assess purity and aggregation), and Mass Spectrometry (to confirm the final mass and drug-to-antibody ratio, if applicable).

Quantitative Data and Reaction Parameters

The efficiency of bioconjugation reactions is highly dependent on the chosen parameters. The table below summarizes key data for the chemistries involved with this compound.

| Parameter | Maleimide-Thiol Conjugation | NHS Ester-Amine Conjugation |

| Reactive Groups | Maleimide and Thiol (-SH) | NHS Ester and Primary Amine (-NH₂) |

| Optimal pH Range | 6.5 - 7.5[1][2] | 7.2 - 8.5[9][13] |

| Bond Formed | Thioether (Thiosuccinimide)[3] | Amide[10] |

| Bond Stability | Reversible (Retro-Michael); Stabilized by hydrolysis[4][6] | Highly Stable / Irreversible[9] |

| Typical Reaction Time | 1 - 2 hours[26] | 30 - 60 minutes[25] |

| Common Buffers | PBS, HEPES (must be degassed) | PBS, Bicarbonate, Borate (must be amine-free)[24] |

Conclusion

This compound stands as a powerful and versatile heterobifunctional linker, providing researchers with a high degree of control over the creation of complex bioconjugates. Its well-defined structure, featuring discrete chemistries at each terminus and a beneficial PEG5 spacer, enables the synthesis of homogeneous products with enhanced physicochemical properties. By understanding the underlying chemical principles of both the maleimide-thiol and NHS ester-amine reactions, and by implementing robust, sequential protocols, professionals in drug development and life sciences can effectively harness this reagent to advance the frontiers of targeted therapeutics, diagnostics, and biomaterials.

References

- A Researcher's Guide to Enhancing Maleimide Conjug

- Mastering Maleimide Reactions in Bioconjugation: Your Ultim

- Baldwin, A. D., & Kiick, K. L. (2014). Long-Term Stabilization of Maleimide–Thiol Conjugates.

- Improving the stability of thiol-maleimide bioconjugates via the form

- The Thiol-Maleimide Reaction: A Guide. (2022). Bachem.

- On-Demand Thio-Succinimide Hydrolysis for the Assembly of Stable Protein–Protein Conjugates. Journal of the American Chemical Society.

- Improving the Stability of Maleimide–Thiol Conjug

- Applic

- Understanding How the Stability of the Thiol-Maleimide Linkage Impacts the Pharmacokinetics of Lysine-Linked Antibody–Maytansinoid Conjugates.

- Applications of PEG Linkers.

- PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjug

- The Role of PEG Linkers in Drug Delivery Systems: An In-depth Technical Guide. Benchchem.

- Mastering Bioconjug

- Long-Term Stabilization of Maleimide–Thiol Conjugates.

- m-PEG5-CH2COOH | ADC/PROTAC Linker. MedchemExpress.com.

- N-Hydroxysuccinimide Esters: Versatile Tools in Organic Synthesis. Amerigo Scientific.

- Catalysis of imido group hydrolysis in a maleimide conjugate. (2025).

- The Cornerstone of Bioconjugation: An In-depth Technical Guide to Carboxylic Acid and NHS Ester Functionality. Benchchem.

- Maleimide Reaction Chemistry. Vector Labs.

- Antibody-drug Conjugate/ADC Rel

- Maleimide Linker, Maleimide PEG, Thiol Reactive Reagent. BroadPharm.

- Antibody Drug Conjug

- A guide to functionalisation and bioconjugation strategies to surface-initiated polymer brushes. (2023).

- Propargyl-PEG-Acid vs.

- Current ADC Linker Chemistry: PEG, Maleimide, Peptide, SMCC, and More. BOC Sciences.

- There are many methods for activating a carboxylic acid in prepar... - Pearson. (2024).

- Introduction to Polyethylene Glycol Maleimide (PEG-MAL).

- A Technical Guide to Mal-PEG5-NHS Ester for Antibody-Drug Conjug

- Mal-PEG5-acid, 1286755-26-7. BroadPharm.

- Mal-PEG-COOH. Biopharma PEG.

- Instructions for the use of Mal-(PEG)n-NHS Ester. BroadPharm.

- Top 5 Applications of PEGylated Linkers in Bioconjug

- MAL-PEG-COOH. NSP-Functional Polymers & Copolymers.

- A Technical Guide to Homobifunctional PEG Linkers: Core Principles and Applic

- Protocol for PEG Acid Reagents. (2024). AxisPharm.

Sources

- 1. vectorlabs.com [vectorlabs.com]

- 2. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]

- 3. bachem.com [bachem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. d-nb.info [d-nb.info]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. nbinno.com [nbinno.com]

- 11. A guide to functionalisation and bioconjugation strategies to surface-initiated polymer brushes - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC01082A [pubs.rsc.org]

- 12. N-Hydroxysuccinimide Esters: Versatile Tools in Organic Synthesis - Amerigo Scientific [amerigoscientific.com]

- 13. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 14. Applications of PEG Linkers - Biopharma PEG [biochempeg.com]

- 15. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]

- 16. creativepegworks.com [creativepegworks.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. medchemexpress.com [medchemexpress.com]

- 19. file.medchemexpress.com [file.medchemexpress.com]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 22. purepeg.com [purepeg.com]

- 23. precisepeg.com [precisepeg.com]

- 24. Protocol for PEG Acid Reagents | AxisPharm [axispharm.com]

- 25. pdf.benchchem.com [pdf.benchchem.com]

- 26. pdf.benchchem.com [pdf.benchchem.com]

The Fulcrum of Innovation: A Technical Guide to the Role of the PEG5 Linker in Advanced Drug Delivery Systems

Executive Summary

The linker in a complex therapeutic modality is not merely a spacer but a critical determinant of success, profoundly influencing physicochemical properties, pharmacokinetics, and therapeutic efficacy. Among the diverse linker technologies, discrete polyethylene glycol (PEG) linkers have become indispensable tools. This in-depth technical guide focuses on the specific role and advantages of the pentaethylene glycol (PEG5) linker in modern drug delivery systems. We will explore the fundamental principles of PEGylation, dissect the unique attributes of a short, discrete PEG5 chain, and provide evidence-based insights into its application in antibody-drug conjugates (ADCs), proteolysis-targeting chimeras (PROTACs), and nanoparticle systems. This guide is intended for researchers, chemists, and drug development professionals, offering a blend of mechanistic explanation, comparative data, and actionable experimental protocols to inform rational drug design.

The PEGylation Principle: More Than a Spacer

PEGylation, the covalent attachment of polyethylene glycol chains to a molecule, is a cornerstone strategy in drug development.[1] Its primary purpose is to enhance the therapeutic profile of a drug by modifying its physical and chemical properties.[] The ether oxygen atoms in the PEG backbone form hydrogen bonds with water, creating a protective hydration shell around the conjugated molecule.[3] This "stealth" effect yields several key advantages:

-

Enhanced Hydrophilicity and Solubility: Many potent therapeutic payloads, particularly in the oncology space, are highly hydrophobic. This inherent hydrophobicity can lead to aggregation, poor formulation stability, and rapid clearance in vivo.[4][5] PEG linkers act as a solubilizing agent, mitigating these issues and enabling the use of otherwise challenging drug molecules.[3][6][][8][9]

-

Improved Pharmacokinetics (PK): The hydration shell increases the hydrodynamic radius of the drug conjugate.[6][10] This larger effective size reduces renal clearance, prolonging the molecule's circulation half-life and allowing for greater accumulation at the target site.[3][8][9][11]

-

Reduced Immunogenicity: The flexible PEG chain can mask immunogenic epitopes on the drug or its carrier, reducing the risk of an anti-drug antibody (ADA) response, which can lead to rapid clearance and loss of efficacy.[6][12][13]

While PEGylation offers significant benefits, the properties of the PEG itself—notably its length and dispersity—are critical design parameters.[14] Polydisperse (a mixture of different chain lengths) PEGs can lead to heterogeneous final products, complicating characterization and manufacturing.[15] This has driven the field towards the use of discrete PEGs (dPEGs), which have a single, defined molecular weight, ensuring batch-to-batch consistency and more predictable behavior.[16][17]

The PEG5 Advantage: A Balance of Properties

The choice of PEG linker length is a critical optimization parameter, representing a balance between enhancing solubility and PK without negatively impacting other crucial attributes like cell permeability or target binding.[4] The PEG5 linker, a discrete chain of five ethylene glycol units, has emerged as a particularly versatile option for several reasons.

Compared to longer PEG chains (e.g., PEG12, PEG24), a shorter PEG5 linker offers a more nuanced balance of properties:

-

Sufficient Hydrophilicity: For many applications, the PEG5 unit provides enough hydrophilicity to counteract the hydrophobicity of a conjugated payload, preventing aggregation without creating an overly polar molecule that struggles to cross cell membranes.[6][18]

-

Minimized Impact on Permeability: While increased hydrophilicity can hinder passive diffusion across the lipophilic cell membrane, the shorter length of a PEG5 linker has a less detrimental effect compared to longer chains.[18] Flexible, short linkers can allow the molecule to adopt more compact conformations, shielding polar surface area and facilitating membrane transit.[18]

-

Optimal Spacing: The PEG5 linker provides sufficient physical separation between the delivery vehicle (e.g., an antibody) and the payload. This spacing is essential to prevent the payload from sterically hindering the antibody's ability to bind its target antigen.[6]

-

Reduced Risk of Immunogenicity: While PEG itself can be immunogenic, the risk is influenced by molecular weight.[14][16] Shorter, discrete PEGs like PEG5 are thought to pose a lower risk of eliciting anti-PEG antibodies compared to larger, polydisperse PEGs.[16]

The selection of PEG5 is therefore a deliberate choice, grounded in the goal of achieving a "just-right" modulation of physicochemical properties for a specific therapeutic context.

Applications in Advanced Drug Delivery Modalities

The unique properties of the PEG5 linker make it a valuable component in several of the most innovative areas of drug development.

Role in Antibody-Drug Conjugates (ADCs)

In an ADC, a linker tethers a potent cytotoxic payload to a monoclonal antibody, which directs the payload to cancer cells. The linker's role is paramount, affecting stability, PK, and the drug-to-antibody ratio (DAR).[19][20]

Causality in ADC Design: Many highly potent payloads (e.g., auristatins, maytansinoids) are hydrophobic.[5] Conjugating them to an antibody, especially at a high DAR (e.g., 8), can induce aggregation, leading to rapid clearance and off-target toxicity.[8][9][19] Incorporating a hydrophilic PEG5 linker counteracts this hydrophobicity.[4][10] This allows for the creation of stable, homogenous ADCs with higher DARs, which can deliver a greater concentration of the drug to the target cell, potentially leading to enhanced efficacy.[8][9][19]

The PEG5 linker provides a hydrophilic "shield" that improves the ADC's overall solubility and stability in circulation.[6] This translates directly to an improved therapeutic index by ensuring the ADC remains intact until it reaches the tumor microenvironment.

Role in Proteolysis-Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation by the proteasome.[21][22] A PROTAC consists of a target-binding ligand, an E3 ligase ligand, and a linker connecting them.[21]

Causality in PROTAC Design: The linker is not a passive spacer; it is a critical driver of the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase).[21][22][23] The length, flexibility, and composition of the linker dictate the spatial orientation of the two proteins, which is essential for efficient ubiquitination.[23]

PEG5 linkers are frequently used in PROTAC design for several key reasons:[24]

-

Solubility Enhancement: PROTACs are often large, complex molecules that suffer from poor aqueous solubility. A PEG5 linker significantly improves this property, which is crucial for cell permeability and bioavailability.[18][21][24][25][26]

-

Facilitating Ternary Complex Formation: The flexibility of the PEG5 linker allows the two ends of the PROTAC to adopt the optimal conformation required to bind both the target protein and the E3 ligase simultaneously, stabilizing the productive ternary complex.[18][23]

-

Improving Cell Permeability: While counterintuitive for a hydrophilic linker, the flexible PEG5 chain can allow the PROTAC to fold into a more compact, membrane-permeable state by masking its own polar surface area.[18]

The use of a PEG5 linker in a PROTAC like CP5V, which degrades the cell division cycle protein 20 (Cdc20), showcases its utility in creating effective protein degraders.[27]

Role in Nanoparticle Formulations

PEGylation is a foundational technology for nanoparticle-based drug delivery, including liposomes and polymeric nanoparticles.[12][][29] Attaching PEG chains to the surface of a nanoparticle creates a "stealth" coating.[][30]

Causality in Nanoparticle Design: This PEG layer serves two primary functions:

-

Steric Hindrance: It physically blocks the adsorption of opsonin proteins from the bloodstream. Opsonization is the process that tags nanoparticles for recognition and clearance by the mononuclear phagocyte system (MPS).[29][30] By preventing this, PEGylation dramatically prolongs the circulation time of the nanoparticle.[][29][30]

-

Hydrophilic Shield: The water-retaining properties of the PEG chains prevent nanoparticle aggregation and non-specific interactions with cells.[][30]

A PEG5 linker can be used to attach targeting ligands (e.g., antibodies, peptides) to the surface of these "stealth" nanoparticles.[31] The defined length of the PEG5 chain provides precise control over the distance between the nanoparticle surface and the targeting ligand, which is crucial for ensuring the ligand can effectively bind its receptor without being sterically hindered by the larger nanoparticle structure.[31]

Data Presentation & Visualization

To provide a clearer understanding of the impact of PEG linkers, the following sections include structured data tables and process diagrams.

Comparative Data on PEG Linker Length in ADCs

The choice of PEG linker length directly impacts the pharmacokinetic and efficacy profile of an ADC. The following table summarizes representative data from studies comparing ADCs with varying PEG chain lengths.

| PEG Chain Length | Plasma Exposure (AUC) | Tumor Exposure (AUC) | Tumor Weight Reduction | Rationale & Causality |

| Non-PEGylated | Lowest | Lowest | 11% | Hydrophobic aggregation leads to rapid plasma clearance and poor tumor accumulation.[32] |

| PEG2 / PEG4 | Moderate | Moderate | 35-45% | Short PEG chains provide some improvement in solubility and PK over no PEG, but may be insufficient to fully shield the hydrophobic payload.[32] |

| PEG5 (Inferred) | Optimal Balance | High | (Predicted High) | Provides sufficient hydrophilicity to prevent aggregation and improve PK, while its shorter length may offer better cell permeability compared to very long PEGs.[6][18] |

| PEG8 / PEG12 / PEG24 | Highest | Highest | 75-85% | Longer PEG chains maximize the hydrodynamic radius, leading to the longest plasma half-life and greatest tumor exposure.[5][32] However, this may come at the cost of reduced cell permeability or potential for increased immunogenicity with very long chains.[18] |

Table 1: Summary of comparative data on the effect of PEG linker length on ADC performance. Data is synthesized from referenced preclinical studies.[5][32] The PEG5 data is an expert inference based on the trend and known physicochemical principles.

Visualization of Key Processes

Diagrams created using Graphviz provide a clear visual representation of the complex biological and chemical processes involving PEG5 linkers.

Caption: Mechanism of Action for an ADC utilizing a PEG5 linker.

Caption: Role of the PEG5 linker in facilitating PROTAC ternary complex formation.

Experimental Protocols

To ensure trustworthiness and provide actionable insights, this section details validated protocols for the synthesis and characterization of drug conjugates utilizing PEG5 linkers.

Protocol: Synthesis of an ADC with a Bifunctional PEG5 Linker

This protocol describes the conjugation of an amine-containing drug to an antibody using a heterobifunctional NHS-PEG5-Maleimide linker. This is a common strategy for cysteine-directed conjugation.

Materials:

-

Monoclonal Antibody (mAb) in Phosphate-Buffered Saline (PBS), pH 7.4

-

Tris(2-carboxyethyl)phosphine (TCEP) solution

-

NHS-PEG5-Maleimide linker (e.g., Mal-PEG5-NHS ester)

-

Amine-containing cytotoxic payload

-

Dimethyl sulfoxide (DMSO), anhydrous

-

PBS, pH 7.4 and pH 6.5

-

Quenching solution (e.g., N-acetylcysteine)

-

Size Exclusion Chromatography (SEC) column for purification

Methodology:

-

Antibody Reduction (Self-Validating Step: Measure free thiols):

-

a. Adjust the concentration of the mAb to 5-10 mg/mL in PBS, pH 7.4.

-

b. Add a 3-5 fold molar excess of TCEP solution to the mAb.

-

c. Incubate at 37°C for 1-2 hours to partially reduce interchain disulfide bonds, generating reactive thiol groups.

-

d. (QC Check) : Use Ellman's reagent to quantify the number of free thiols per antibody to ensure consistent reduction.

-

-

Linker-Payload Conjugation (Self-Validating Step: LC-MS of product):

-

a. In a separate reaction, dissolve the amine-containing payload and a 1.1-fold molar excess of NHS-PEG5-Maleimide in anhydrous DMSO.

-

b. Add a non-nucleophilic base (e.g., DIEA) and stir at room temperature for 2-4 hours to form the stable Maleimide-PEG5-Payload construct.

-

c. (QC Check) : Confirm reaction completion and purity of the linker-payload construct using LC-MS.

-

-

ADC Formation (Self-Validating Step: SEC-HPLC and HIC):

-

a. Remove excess TCEP from the reduced antibody using a desalting column, exchanging the buffer to PBS, pH 6.5 (optimal for maleimide reaction).

-

b. Immediately add a 5-10 fold molar excess of the pre-formed Maleimide-PEG5-Payload solution (dissolved in DMSO) to the reduced mAb. Ensure the final DMSO concentration is <10% v/v.

-

c. Incubate at room temperature for 1-2 hours with gentle mixing.

-

d. Quench any unreacted maleimide groups by adding a 10-fold molar excess of N-acetylcysteine and incubating for 30 minutes.

-

-

Purification and Characterization:

-

a. Purify the resulting ADC from unconjugated payload and linker by Size Exclusion Chromatography (SEC).

-

b. (Final QC) : Characterize the final ADC using:

-

SEC-HPLC: To determine the percentage of high-molecular-weight aggregates.

-

Hydrophobic Interaction Chromatography (HIC): To determine the drug-to-antibody ratio (DAR) distribution.

-

LC-MS (reduced and deglycosylated): To confirm the identity and covalent attachment of the drug-linker to the antibody chains.[15]

-

-

Protocol: Characterization of a PROTAC Ternary Complex

Demonstrating that a PROTAC can form a stable ternary complex is a critical step in its development. Isothermal Titration Calorimetry (ITC) is a gold-standard biophysical technique for this purpose.

Materials:

-

Purified Target Protein (POI)

-

Purified E3 Ligase protein (or relevant domains, e.g., VHL-ElonginB-ElonginC complex)

-

Synthesized PROTAC with PEG5 linker

-

ITC buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4)

-

Isothermal Titration Calorimeter

Methodology:

-

Preparation:

-

a. Dialyze all proteins and dissolve the PROTAC into the same ITC buffer to minimize buffer mismatch artifacts.

-

b. Determine accurate concentrations of all components via UV-Vis spectroscopy or a protein concentration assay.

-

-

ITC Experiment - Binary Interactions (Controls):

-

a. (Control 1) : Titrate the PROTAC into the POI solution to measure the direct binding affinity.

-

b. (Control 2) : Titrate the PROTAC into the E3 ligase solution to measure its binding affinity. These binary KD values are essential for interpreting the ternary experiment.

-

-

ITC Experiment - Ternary Complex Formation:

-

a. Fill the ITC sample cell with the POI.

-

b. Fill the ITC injection syringe with the E3 ligase that has been pre-saturated with the PROTAC (e.g., E3 ligase at 20 µM and PROTAC at 25 µM). The pre-saturation ensures that the binding event measured is the formation of the ternary complex.

-

c. Perform the titration experiment, injecting the E3-PROTAC complex into the POI solution.

-

-

Data Analysis:

-

a. The resulting thermogram will show heat changes upon each injection, corresponding to the formation of the POI-PROTAC-E3 ternary complex.

-

b. Fit the integrated heat data to a suitable binding model to determine the dissociation constant (KD) and stoichiometry (n) of ternary complex formation.

-

c. (Interpretation) : A strong, measurable heat signal and a tight KD provide direct, quantitative evidence of stable ternary complex formation, a prerequisite for potent protein degradation.[23][33]

-

Conclusion and Future Outlook

The PEG5 linker represents a highly optimized tool in the drug delivery arsenal, providing a sophisticated balance of hydrophilicity, spacing, and biocompatibility. Its role is not that of a simple, inert spacer, but of an active modulator of physicochemical and pharmacokinetic properties. As demonstrated in ADCs, PROTACs, and nanoparticle systems, the rational incorporation of a PEG5 linker can overcome significant challenges related to payload hydrophobicity, conjugate stability, and in vivo performance.

The future of linker technology will continue to evolve towards greater precision and functionality. This includes the development of novel cleavable triggers, linkers with built-in analytical handles for easier characterization,[34] and structures that further optimize the delicate balance between stability in circulation and efficient payload release or complex formation at the target site. The foundational principles learned from the successful application of the PEG5 linker will undoubtedly inform the design of these next-generation technologies, pushing the boundaries of what is possible in targeted therapeutics.

References

- The Impact of PEG Linker Length on Antibody-Drug Conjugate Efficacy: A Compar

- Application Notes and Protocols for NH-bis-PEG5 in Drug Delivery Systems. Benchchem.

- Exploring the Role of Polyethylene Glycol in Nanotechnology. BOC Sciences.

- Effects of polyethylene glycol on the surface of nanoparticles for targeted drug delivery. SciSpace.

- Effects of polyethylene glycol on the surface of nanoparticles for targeted drug delivery.

- PEGylation as a strategy for improving nanoparticle-based drug and gene delivery. PMC.

- Understanding the Role and Impact of Poly (Ethylene Glycol) (PEG)

- Characterization of PEGylated Biopharmaceutical Products by LC/MS and LC/MS/MS.

- PEG Linkers Polyethylene glycol is a biologically inert, non-immunogenic chemical that confers greater w

- Assessing the Immunogenicity of PEG12 Linkers in Therapeutic Proteins: A Compar

- A Comparative Guide to Ternary Complex Formation with PEG-based Linkers in PROTACs. Benchchem.

- Linkers in PROTACs. Precise PEG.

- PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjug

- PEG Linkers. ADC Review.

- From Synthesis to Characterization of Site-Selective PEGyl

- Hydrophilic vs. Hydrophobic PEG Linkers in Drug Design. PurePEG.

- The Critical Role of the PEG5 Spacer in the Biocompatibility of Tetrazine-PEG5-SS-amine Linkers. Benchchem.

- Modeling the Effect of Cooperativity in Ternary Complex Formation and Targeted Protein Degradation Mediated by Heterobifunctional Degraders.

- PEG Linker: A Key Linker That Facilit

- Effect of PEG chain length on antibody-drug conjugate tumor and tissue distribution in tumor bearing xenograft mice. Cancer Research - AACR Journals.

- PEGylation of Dipeptide Linker Improves Therapeutic Index and Pharmacokinetics of Antibody-Drug Conjug

- The Balancing Act: Advantages of PEG3 Linkers Versus Longer PEG Chains in ADCs. Benchchem.

- PEG Linkers in Antibody-Drug Conjug

- Advantages of dPEG® in ADC Linker Design.

- Polyethylene Glycol Immunogenicity: Theoretical, Clinical, and Practical Aspects of Anti-Polyethylene Glycol Antibodies.

- Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjug

- Pegylation: Concept, Application, Characterization, PEG Reagents and its Various Shapes and Functionaliz

- Anti-PEG Antibodies and Their Biological Impact on PEGylated Drugs: Challenges and Strategies for Optimiz

- Wh

- Recent Advances in Peptide Linkers for Antibody-Drug Conjugates.

- Wh

- PEGs and Antibody-drug Conjugates a Vers

- From Design to Degradation: The Essential Role of Linkers in PROTACs. AxisPharm.

- Bis-PEG5-acid (PROTAC Linker 36). MedchemExpress.com.

- PEGylated Drugs: Definition, Structure, Classific

- Technical Support Center: The Impact of PEG Linkers on PROTAC Cell Permeability. Benchchem.

- A Comparative Guide to PROTAC Linkers: Evaluating m-PEG5-nitrile and Alternatives in Targeted Protein Degrad

- Wh

- PROTAC Linkers. Biopharma PEG.

- PEGyl

- Wh

- PEG Linkers & Their Applic

- Design and Study of PEG Linkers That Enable Robust Characterization of PEGyl

- Synthesis and HPLC analysis of enzymatically cleavable linker consisting of poly(ethylene glycol)

- PEG–Peptide Conjugates.

Sources

- 1. PEGylation - Wikipedia [en.wikipedia.org]

- 3. purepeg.com [purepeg.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. PEGylation of Dipeptide Linker Improves Therapeutic Index and Pharmacokinetics of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 8. labinsights.nl [labinsights.nl]

- 9. adcreview.com [adcreview.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Anti-PEG Antibodies and Their Biological Impact on PEGylated Drugs: Challenges and Strategies for Optimization - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Characterization of PEGylated Biopharmaceutical Products by LC/MS and LC/MS/MS | Springer Nature Experiments [experiments.springernature.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. What are PEG Linkers? | BroadPharm [broadpharm.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. adcreview.com [adcreview.com]

- 20. PEG Linker: A Key Linker That Facilitates Drug-targeted ADC Therapy [sinopeg.com]

- 21. precisepeg.com [precisepeg.com]

- 22. The Essential Role of Linkers in PROTACs [axispharm.com]

- 23. pdf.benchchem.com [pdf.benchchem.com]

- 24. PROTAC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]

- 25. What are PROTAC Linkers? | BroadPharm [broadpharm.com]

- 26. pdf.benchchem.com [pdf.benchchem.com]

- 27. medchemexpress.com [medchemexpress.com]

- 29. scispace.com [scispace.com]

- 30. PEGylation as a strategy for improving nanoparticle-based drug and gene delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 31. pdf.benchchem.com [pdf.benchchem.com]

- 32. aacrjournals.org [aacrjournals.org]

- 33. pubs.acs.org [pubs.acs.org]

- 34. Design and Study of PEG Linkers That Enable Robust Characterization of PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Mal-PEG5-CH2COOH for Antibody-Drug Conjugate Development

Abstract

Antibody-Drug Conjugates (ADCs) represent a paradigm of targeted cancer therapy, merging the specificity of monoclonal antibodies with the potent cytotoxicity of small-molecule drugs. The lynchpin of this tripartite system is the chemical linker, a component that dictates the ADC's stability, solubility, pharmacokinetics, and mechanism of payload release. This technical guide provides an in-depth exploration of Mal-PEG5-CH2COOH, a heterobifunctional, PEGylated linker, engineered for the precise construction of advanced ADCs. We will dissect its chemical architecture, delineate its strategic advantages in overcoming common ADC development challenges such as payload hydrophobicity and aggregation, and provide field-proven, step-by-step protocols for its application. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile linker to build next-generation, stable, and efficacious antibody-drug conjugates.

The Central Role of the Linker in ADC Efficacy

An Antibody-Drug Conjugate is a sophisticated immunoconjugate designed to act as a "biological missile," delivering a cytotoxic payload directly to cancer cells while sparing healthy tissue.[1][][] The success of this strategy hinges on the linker, which connects the antibody to the drug. An ideal linker must:

-

Maintain Stability: Remain intact in systemic circulation to prevent premature release of the cytotoxic payload, which could lead to off-target toxicity.[1]

-

Ensure Specific Release: Facilitate the release of the active drug only after the ADC has been internalized by the target cancer cell.

-

Modulate Physicochemical Properties: Impart favorable characteristics to the overall ADC, such as enhanced solubility and reduced aggregation, particularly when working with hydrophobic payloads.[1][4][5]

This compound is a non-cleavable linker designed to excel in these areas, offering a robust and versatile platform for ADC construction.

Deconstructing this compound: Structure and Functionality

This compound is a heterobifunctional linker, meaning it possesses two different reactive groups, allowing for a sequential, controlled conjugation process. Its structure can be broken down into three critical components:

-

Maleimide Group: This functional group is highly reactive and specific towards sulfhydryl (thiol, -SH) groups, which are present on the cysteine residues of proteins.[6] This specificity allows for site-directed conjugation to antibodies, particularly after the selective reduction of interchain disulfide bonds. The Michael addition reaction between a maleimide and a thiol forms a stable covalent thioether bond, typically under mild pH conditions (6.5-7.5).[7][8]

-

Carboxylic Acid (-CH2COOH): The terminal carboxylic acid provides the second reactive handle. It is not reactive in its native state but can be readily activated—most commonly using carbodiimide chemistry (e.g., EDC with NHS or Sulfo-NHS)—to form a highly reactive ester.[9][10] This activated ester then efficiently reacts with primary amine groups (-NH2) present on many cytotoxic payloads to form a stable amide bond.

-

Polyethylene Glycol (PEG5) Spacer: The discrete five-unit PEG chain is a hydrophilic spacer that confers several critical advantages.[1][][5] Many potent cytotoxic drugs are highly hydrophobic, which can lead to ADC aggregation, poor solubility, and rapid clearance from circulation.[11] The PEG spacer acts as a "hydrophilicity reservoir," improving the overall solubility and biophysical stability of the final conjugate.[1][12][13] This PEGylation can also shield the payload from the microenvironment, improve pharmacokinetic (PK) profiles by increasing the hydrodynamic radius, and reduce immunogenicity.[13][14][15]

Physicochemical Properties

The fundamental properties of this compound are summarized below. Note that slight variations may exist between suppliers.

| Property | Value | Source |

| Chemical Name | 3-(2,5,8,11,14-pentaoxaheptadecan-17-amido)propanoic acid | N/A |

| Molecular Formula | C13H23NO8 (as Maleimido-propionic acid derivative) | [16] |

| Molecular Weight | ~310.34 g/mol | [16][17] |

| Appearance | White to off-white solid or viscous oil | [18] |

| Solubility | Soluble in water, DMSO, DMF | [9] |

The Strategic Imperative for PEGylation in Modern ADCs

The choice of a PEGylated linker is a deliberate strategy to mitigate risks and enhance the therapeutic index of an ADC.

-

Overcoming Hydrophobicity and Aggregation: The conjugation of multiple, often hydrophobic, drug molecules can dramatically increase the overall hydrophobicity of the antibody, leading to aggregation. Aggregated ADCs are associated with reduced efficacy, altered PK, and potential immunogenicity. The hydrophilic PEG chains create a protective shield around the payload, enhancing aqueous solubility and preventing aggregation, thus allowing for higher Drug-to-Antibody Ratios (DAR) without compromising stability.[1][][4]

-

Improving Pharmacokinetics and Safety: PEGylation is a well-established strategy for extending the circulation half-life of biologics.[13][15] By increasing the hydrodynamic size of the ADC, PEGylation can reduce renal clearance. This prolonged exposure can lead to greater tumor accumulation and efficacy. Furthermore, by masking the hydrophobic payload, PEGylation can reduce uptake by the reticuloendothelial system and minimize off-target toxicity.[13][14]

-

Maleimide-Thiol Bond Stability: While the maleimide-thiol linkage is widely used, it can be susceptible to a retro-Michael reaction, particularly in the presence of competing thiols like albumin in plasma, leading to premature drug release.[19] However, it has been demonstrated that the thiosuccinimide adduct formed can undergo hydrolysis to open the ring, creating a more stable, irreversible linkage that is resistant to this cleavage.[20][21] The local microenvironment created by linkers, including PEGylated motifs, can influence the rate of this stabilizing hydrolysis.[20][21]

Comprehensive Experimental Workflow for ADC Synthesis

This section provides a detailed, three-phase protocol for the synthesis of an ADC using this compound. This workflow is designed as a self-validating system with integrated quality control steps.

Phase 1: Synthesis of the Drug-Linker Construct (Mal-PEG5-Payload)

The first phase involves conjugating the this compound linker to the amine-containing cytotoxic payload. This is a critical step that must be optimized and validated before proceeding to the expensive antibody conjugation.

Scientist's Note: The causality here is to create a stable, purified, and fully characterized drug-linker intermediate. Any impurities or unreacted materials carried over from this step will complicate the final ADC conjugation and purification, making characterization unreliable.

Protocol:

-

Reagent Preparation:

-

Dissolve this compound (1.2 equivalents) and N-hydroxysuccinimide (NHS) or Sulfo-NHS (1.2 equivalents) in anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO).

-

In a separate vial, dissolve the amine-containing payload (1.0 equivalent) in anhydrous DMF or DMSO.

-

Prepare a fresh solution of N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC, 1.5 equivalents) in anhydrous DMF or DMSO.

-

-

Activation of Carboxylic Acid:

-

Add the EDC solution to the this compound/NHS mixture.

-

Stir the reaction at room temperature for 15-30 minutes to form the reactive NHS ester. The reaction can be monitored by LC-MS for the formation of the activated linker.

-

-

Conjugation to Payload:

-

Add the activated linker solution to the payload solution.

-

If the payload is a hydrochloride salt, add a non-nucleophilic base like Diisopropylethylamine (DIPEA, 2-3 equivalents) to neutralize the acid.

-

Stir the reaction at room temperature for 2-16 hours. Protect from light if the payload is light-sensitive.

-

-

Reaction Monitoring and Work-up:

-

Monitor the reaction progress by LC-MS until the starting payload is consumed.

-

Once complete, the crude product can be purified.

-

-

Purification and Characterization (Self-Validation Step):

-

Purify the crude Mal-PEG5-Payload construct using reverse-phase HPLC.

-

Collect fractions and confirm the identity and purity of the product by LC-MS and NMR.

-

Lyophilize the pure fractions to obtain the final drug-linker construct as a solid. Crucially, confirm purity is >95% before proceeding.

-

Phase 2: Antibody Preparation (Partial Reduction)

This phase generates reactive thiol groups on the antibody by selectively reducing the interchain disulfide bonds in the hinge region.

Scientist's Note: The choice of reducing agent and the stoichiometry are critical for controlling the number of available thiols, which directly influences the final DAR. Tris(2-carboxyethyl)phosphine (TCEP) is often preferred over Dithiothreitol (DTT) because it is more stable, odorless, and does not contain thiols that could compete in the subsequent conjugation.[]

Protocol:

-

Buffer Exchange: Ensure the antibody is in an amine-free, phosphate-based buffer (e.g., PBS), pH 7.0-7.5.

-

Reduction:

-

Prepare a fresh stock solution of TCEP (e.g., 10 mM).

-

Add TCEP to the antibody solution at a molar ratio typically ranging from 2 to 10 equivalents. The exact ratio must be optimized for each specific antibody to achieve the desired DAR (e.g., DAR4 or DAR8).

-

Incubate at room temperature or 37°C for 1-2 hours.

-

-

Purification:

-

Immediately remove excess TCEP using a desalting column (e.g., Sephadex G-25) equilibrated with degassed conjugation buffer (PBS, pH 6.5-7.5).[] This step is vital to prevent re-oxidation of thiols and to remove the reducing agent which would otherwise react with the maleimide.

-

Phase 3: ADC Conjugation and Purification

In this final phase, the purified drug-linker is conjugated to the reduced antibody.

Protocol:

-

Conjugation Reaction:

-

Immediately after purifying the reduced antibody, add the Mal-PEG5-Payload solution (dissolved in a minimal amount of a water-miscible solvent like DMSO).

-